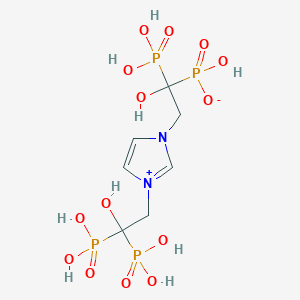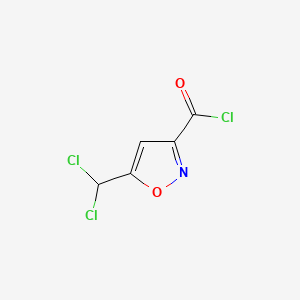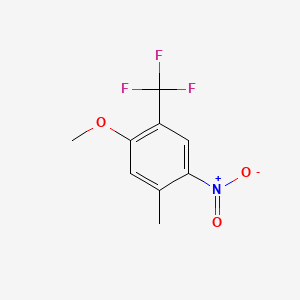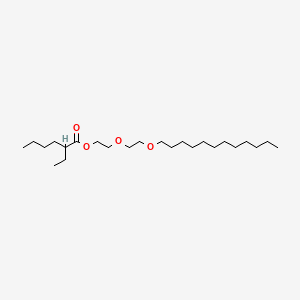
3-Ethyl-d5-toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
It is known that toluene, a similar compound, can interact with various enzymes and proteins
Cellular Effects
Studies on toluene have shown that it can influence cell function . It has been associated with changes in blood lipid profiles
Molecular Mechanism
Toluene has been shown to increase both serotonin and noradrenaline levels in several brain areas after an acute exposure . It also acts as a noncompetitive antagonist of the glutamatergic N-methyl-d-aspartic acid (NMDA) receptor subtype
Dosage Effects in Animal Models
Studies on toluene have shown that it has antidepressant-like actions in two animal models used for the screening of antidepressant drugs
Metabolic Pathways
Benzene and toluene metabolites have been associated with disruptions in lipid metabolism in humans
Méthodes De Préparation
3-Ethyl-d5-toluene can be synthesized through the alkylation of toluene with ethylene in the presence of a deuterium source. The reaction is typically catalyzed by Lewis acids such as aluminum trichloride . Industrial production methods may involve similar catalytic processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Ethyl-d5-toluene, like other alkylbenzenes, undergoes several types of chemical reactions:
Applications De Recherche Scientifique
3-Ethyl-d5-toluene is used extensively in scientific research, particularly in the field of proteomics . Its deuterated nature makes it valuable for mass spectrometry studies, where it serves as an internal standard to improve the accuracy and precision of quantitative analyses . Additionally, it is used in the synthesis of other complex organic molecules and in studies involving reaction mechanisms and kinetics.
Mécanisme D'action
The mechanism of action of 3-Ethyl-d5-toluene in research applications involves its role as an internal standard in mass spectrometry. The deuterium atoms in the compound provide a distinct mass difference compared to non-deuterated analogs, allowing for precise quantification of target molecules . This compound does not have a specific biological target or pathway as it is primarily used as a research tool.
Comparaison Avec Des Composés Similaires
3-Ethyl-d5-toluene can be compared to other deuterated aromatic hydrocarbons such as:
3-Ethyl-toluene: The non-deuterated analog, which has similar chemical properties but lacks the mass spectrometry advantages provided by deuterium.
4-Ethyl-d5-toluene: Another deuterated isomer with the ethyl group in a different position on the aromatic ring.
2-Ethyl-d5-toluene: Similar to this compound but with the ethyl group in the ortho position.
The uniqueness of this compound lies in its specific isotopic labeling, which makes it particularly useful for precise analytical applications in scientific research.
Propriétés
Numéro CAS |
1398065-64-9 |
|---|---|
Formule moléculaire |
C9H12 |
Poids moléculaire |
125.226 |
Nom IUPAC |
1-methyl-3-(1,1,2,2,2-pentadeuterioethyl)benzene |
InChI |
InChI=1S/C9H12/c1-3-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3/i1D3,3D2 |
Clé InChI |
ZLCSFXXPPANWQY-WNWXXORZSA-N |
SMILES |
CCC1=CC=CC(=C1)C |
Synonymes |
1-Ethyl-d5-3-methylbenzene; 1-Methyl-3-ethyl-d5-benzene; 3-Methylethyl-d5-benzene; NSC 74176-d5; m-Ethylmethyl-d5-benzene; m-Ethyl-d5-toluene; m-Methylethyl-d5-benzene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,8-Epoxyimidazo[1,5-A]pyridine](/img/structure/B591028.png)

![sodium;N-[(6R,7S)-2-carboxy-7-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]methanimidate](/img/structure/B591030.png)
![1H-Pyrrolo[3,2,1-IJ]thiazolo[4,5-F]quinazoline](/img/structure/B591034.png)


